![molecular formula C36H50N6O12S B044486 (2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 121807-03-2](/img/structure/B44486.png)
(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyp-glu-enkephalinamide is a synthetic peptide that has garnered significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of enkephalins, which are endogenous peptides that play a crucial role in modulating pain and emotion in the human body. Hyp-glu-enkephalinamide is particularly noted for its potential therapeutic applications, including its analgesic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hyp-glu-enkephalinamide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids, including hydroxyproline (Hyp) and glutamic acid (Glu), are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Hyp-glu-enkephalinamide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of recombinant DNA technology to produce the peptide in microbial systems is also being explored as a cost-effective alternative.
Chemical Reactions Analysis
Types of Reactions
Hyp-glu-enkephalinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to stabilize the peptide by reducing disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Substitution reactions often involve the use of protected amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include various analogs of Hyp-glu-enkephalinamide, each with potentially unique biological activities.
Scientific Research Applications
Hyp-glu-enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Mechanism of Action
The mechanism of action of Hyp-glu-enkephalinamide involves its interaction with opioid receptors in the nervous system. By binding to these receptors, the peptide can modulate pain signals and reduce inflammation. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The binding of Hyp-glu-enkephalinamide to these receptors activates intracellular signaling pathways that result in analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Hyp-gly-enkephalinamide: Another enkephalin derivative with similar analgesic properties.
Pro-glu-enkephalinamide: Known for its anti-inflammatory effects.
Leu-enkephalinamide: A well-studied enkephalin with potent analgesic activity.
Uniqueness
Hyp-glu-enkephalinamide is unique due to the presence of hydroxyproline and glutamic acid residues, which may confer distinct structural and functional properties compared to other enkephalin derivatives. These unique features make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
121807-03-2 |
|---|---|
Molecular Formula |
C36H50N6O12S |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-32(49)23(37)13-20-7-9-22(10-8-20)53-36-31(48)30(47)29(46)27(18-43)54-36)33(50)39-17-28(45)40-26(14-19-5-3-2-4-6-19)35(52)42-34(51)25-15-21(44)16-38-25/h2-10,21,23-27,29-31,36,38,43-44,46-48H,11-18,37H2,1H3,(H,39,50)(H,40,45)(H,41,49)(H,42,51,52)/t21-,23+,24-,25+,26+,27-,29-,30+,31-,36-/m1/s1 |
InChI Key |
FMUXKLQGGYTHKR-RJGUPLRSSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2C[C@H](CN2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |
Synonyms |
2-Met-5-Hyp-glucopyranosyl-enkephalin enkephalinamide, Met(2)-Hyp(5)glucopyranosyl- enkephalinamide,methionyl(2)-hydroxyprolylglucopyranosyl(5)- Hyp-Glu-enkephalinamide O(1,5)-glucopyranosyl-Met(2)-Hyp(5)enkephalinamide O(1,5)-glucopyranosyl-Tyr-Met-Gly-Phe-Hyp-amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
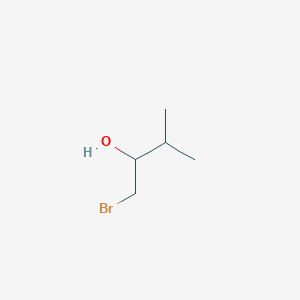
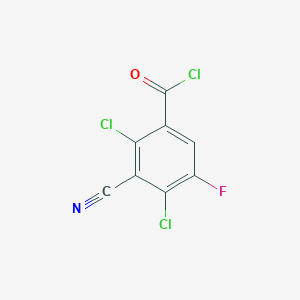
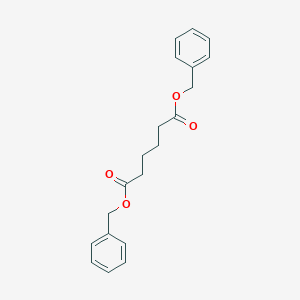
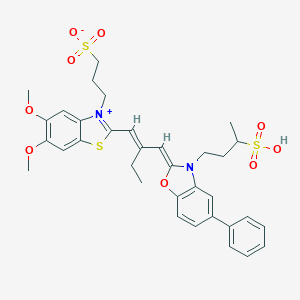

![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)

![2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid](/img/structure/B44418.png)
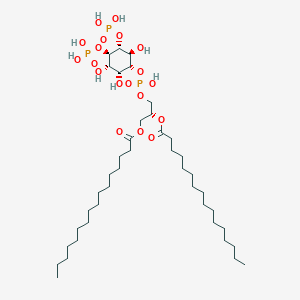
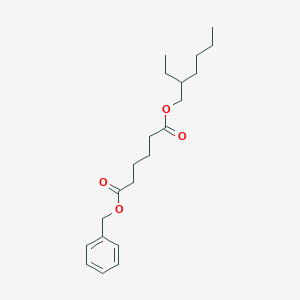
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)


